molecular formula C15H17BrO B2371677 2-Bromo-6-(pentyloxy)naphthalene CAS No. 701269-17-2

2-Bromo-6-(pentyloxy)naphthalene

Cat. No. B2371677
CAS RN: 701269-17-2
M. Wt: 293.204
InChI Key: OFFPINIXAVCDCW-UHFFFAOYSA-N
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Description

2-Bromo-6-(pentyloxy)naphthalene is a chemical compound used in diverse scientific research. Its applications range from organic synthesis to material science. The molecular formula of this compound is C15H17BrO .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions and functional group tolerance. The success of SM coupling is partly attributed to the stability and environmentally benign nature of organoboron reagents. In particular, 2-Bromo-6-(pentyloxy)naphthalene serves as an excellent boron source for SM coupling reactions. The boron moiety readily undergoes transmetalation with palladium, leading to the formation of new C–C bonds .

Hydromethylation of Alkenes

Protodeboronation of alkyl boronic esters, including 2-Bromo-6-(pentyloxy)naphthalene, enables formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but less explored. The radical-based approach allows for the selective addition of a methyl group to alkenes, providing access to synthetically useful products .

Stable Boronic Ester Moiety

The pinacol boronic ester functionality in this compound offers stability, making it attractive for chemical transformations. Its bench-stable nature, ease of purification, and commercial availability contribute to its prominence in synthetic applications .

Heterogeneous Catalysis Systems

Researchers have explored polymer-supported heterogeneous catalysis systems for Suzuki coupling reactions. These systems prevent contamination from ligand residues, allow fast catalyst recovery, and simplify recycling .

properties

IUPAC Name

2-bromo-6-pentoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO/c1-2-3-4-9-17-15-8-6-12-10-14(16)7-5-13(12)11-15/h5-8,10-11H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFPINIXAVCDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(pentyloxy)naphthalene

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